2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
CAS No.: 1170249-05-4
Cat. No.: VC7200621
Molecular Formula: C22H22ClN7O3
Molecular Weight: 467.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170249-05-4 |
|---|---|
| Molecular Formula | C22H22ClN7O3 |
| Molecular Weight | 467.91 |
| IUPAC Name | 2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H22ClN7O3/c1-12-6-4-5-7-14(12)20-27-22(33-29-20)18-19(24)30(28-21(18)25-2)11-17(31)26-15-10-13(23)8-9-16(15)32-3/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) |
| Standard InChI Key | PBGJRZKSZYPAER-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Introduction
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step organic reactions, requiring careful control of reaction conditions like temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for monitoring reaction progress and confirming the structure of intermediates.
Potential Applications
Given the structural components, this compound may have potential applications in:
-
Antimicrobial Activity: The combination of pyrazole and oxadiazole rings has been shown to exhibit antimicrobial properties in some studies.
-
Cancer Treatment: The pyrazole ring is often associated with kinase inhibitors, which are explored for anticancer activity.
-
Pharmaceutical Development: The compound's unique structure makes it a valuable lead for developing novel therapeutic agents targeting various diseases.
Research Findings and Data
While specific data for 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is not available, similar compounds have shown promising biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume